2-Acetamido-3,3-dichloroacrylic acid

Description

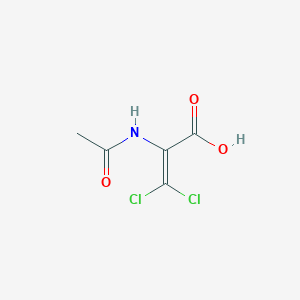

2-Acetamido-3,3-dichloroacrylic acid is a halogenated acrylate derivative characterized by an acetamido group at position 2 and two chlorine atoms at the 3,3-positions of the acrylic acid backbone. For instance, derivatives of 2-acetamido-3-phenylacrylic acid are recognized as precursors for bioactive molecules like tanshinol (anti-platelet aggregation) and benzylazauracil (antiviral agents) . The dichloro substitution at the 3,3-positions may enhance electrophilicity and influence biological activity compared to non-halogenated analogs.

Properties

IUPAC Name |

2-acetamido-3,3-dichloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO3/c1-2(9)8-3(4(6)7)5(10)11/h1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZLRCCRIHNHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,3-dichloroacrylic acid typically involves the chlorination of acetamidoacrylic acid. One common method includes the reaction of acetamidoacrylic acid with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3,3-dichloroacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Acetamido-3,3-dichloroacrylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,3-dichloroacrylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chlorine atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-acetamido-3,3-dichloroacrylic acid with key analogs based on substituents, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Bioactivity

- Halogenation : The dichloro substitution in this compound likely increases electrophilicity compared to dimethyl () or phenyl-substituted analogs (). Chlorine atoms may enhance interactions with biological targets, as seen in the anticancer activity of (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid .

- Hydrogen Bonding : Compounds like 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid exhibit intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), which stabilizes crystal structures and could influence solubility . Dichloro substitution may reduce hydrogen-bonding capacity compared to hydroxyl/methoxy groups.

Applications and Safety Pharmaceutical Potential: Chlorophenyl and methoxyphenyl derivatives show anticancer and antifungal activities , while caffeic acid () is used in supplements. The dichloro variant’s applications remain speculative but could align with antimicrobial or antiviral roles. Safety Data: Hazard classifications for related compounds (e.g., Nonyl 2-acetamido derivatives in ) are unspecified, indicating a need for further toxicological studies on halogenated acrylates.

Biological Activity

2-Acetamido-3,3-dichloroacrylic acid (ACDA) is an organic compound notable for its unique structure, which includes an acetamido group and two chlorine atoms attached to an acrylic acid backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections delve into the synthesis, chemical properties, biological mechanisms, and research findings associated with ACDA.

The synthesis of this compound typically involves the chlorination of acetamidoacrylic acid. A common method includes the reaction of acetamidoacrylic acid with chlorine gas in a suitable solvent under controlled conditions to ensure selective chlorination. The molecular formula for ACDA is , indicating the presence of both chlorine and nitrogen functionalities that contribute to its reactivity.

The biological activity of ACDA is primarily attributed to its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chlorine atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as inhibition or activation of metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that ACDA demonstrates significant antimicrobial activity against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : ACDA has been investigated as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes linked to amino acid metabolism, impacting cellular functions.

- Anticancer Potential : Preliminary research suggests that ACDA may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through its ability to interact with key signaling pathways involved in cell proliferation and survival.

Research Findings

A variety of studies have explored the biological implications of ACDA:

-

Case Study on Antimicrobial Activity :

- A study reported that ACDA exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Enzyme Interaction Studies :

- Research focused on the interaction between ACDA and glutamine synthetase revealed that ACDA could serve as a competitive inhibitor, providing insights into its role in amino acid metabolism.

-

Cell Viability Assays :

- In vitro assays demonstrated that treatment with ACDA led to reduced viability in several cancer cell lines, suggesting its potential utility in cancer therapeutics.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Dichloroacrylic Acid | Lacks acetamido group | Moderate antibacterial properties |

| 2-Acetamidoacrylic Acid | Similar but without chlorine | Limited antimicrobial effects |

| Trichloroacrylic Acid | Contains three chlorine atoms | Higher toxicity, less selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.